1-Methylethyl P-phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylethyl P-phenylphosphinate is an organophosphorus compound with the molecular formula C10H15O2P It is a phosphinate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylethyl P-phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with isopropyl alcohol under acidic conditions. The reaction typically proceeds as follows: [ \text{PhP(O)(OH)H} + \text{(CH3)2CHOH} \rightarrow \text{PhP(O)(OCH(CH3)2)H} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where phenylphosphinic acid and isopropyl alcohol are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylethyl P-phenylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylethyl P-phenylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Methylethyl P-phenylphosphinate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphorus atom in the compound can form strong bonds with oxygen or sulfur atoms in the enzyme, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphinic Acid: Similar in structure but lacks the isopropyl group.
Isopropylphosphinic Acid: Similar but has a different substituent on the phosphorus atom.
Diphenylphosphinic Acid: Contains two phenyl groups instead of one.
Uniqueness: 1-Methylethyl P-phenylphosphinate is unique due to its specific combination of a phenyl group and an isopropyl group bonded to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
13336-50-0 |
---|---|
Molekularformel |
C9H12O2P+ |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
oxo-phenyl-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C9H12O2P/c1-8(2)11-12(10)9-6-4-3-5-7-9/h3-8H,1-2H3/q+1 |
InChI-Schlüssel |
FJMSKRLBBGCDOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[P+](=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.